Enhanced Lipophilicity for Membrane Permeability
The predicted LogP of (8-Hydroxyquinolin-7-yl)methyl dibutyldithiocarbamate is 4.73 , compared to the experimentally determined LogP of 1.85 for 8-hydroxyquinoline [1]. This 2.88 log unit difference corresponds to an approximately 750-fold higher theoretical partition coefficient favoring the organic phase. For procurement decisions where passive membrane diffusion or organic-phase metal extraction is critical, the dibutyldithiocarbamate ester offers a quantifiable advantage over the unmodified 8-hydroxyquinoline scaffold.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.73 (predicted) |
| Comparator Or Baseline | 8-Hydroxyquinoline: LogP = 1.85 (experimental) |
| Quantified Difference | ΔLogP = 2.88 (~750-fold higher partition coefficient) |
| Conditions | Predicted value from ChemicalBook database (ACD/Labs Percepta); experimental value for comparator from PubChem. |
Why This Matters
A 750-fold increase in lipophilicity directly translates to faster passive membrane permeation and more efficient extraction into non-polar media, making the compound a superior candidate for intracellular metal chelation or solvent extraction processes.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. https://pubchem.ncbi.nlm.nih.gov/compound/8-Hydroxyquinoline (accessed 2026-05-06). View Source
